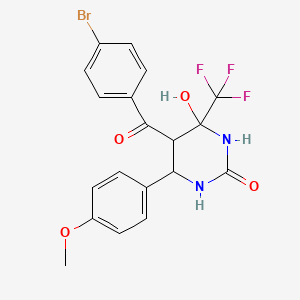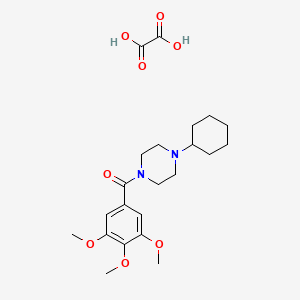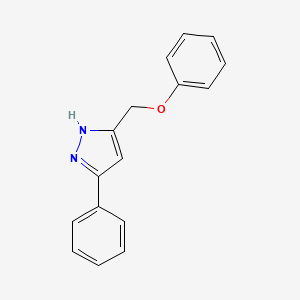
5-(phenoxymethyl)-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives of "5-(phenoxymethyl)-3-phenyl-1H-pyrazole" involves multi-step reactions, starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds are further reacted to obtain a series of novel derivatives characterized by spectroscopic methods such as IR, 1H NMR, HRMS, and X-ray crystal diffraction, confirming the structure of the synthesized compounds (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of "5-(phenoxymethyl)-3-phenyl-1H-pyrazole" derivatives has been extensively studied using X-ray crystallography, providing insight into their three-dimensional configurations. These studies have revealed the presence of isomeric intermediates and have been instrumental in distinguishing between different structural isomers through NMR chemical shifts (Zheng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "5-(phenoxymethyl)-3-phenyl-1H-pyrazole" derivatives encompasses a variety of reactions, including their use in the synthesis of novel compounds with potential biological activities. For instance, these derivatives have been utilized in creating compounds that suppress lung cancer cell growth, showcasing their significance in medicinal chemistry (Zheng et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is the bacterial cell wall. The compound acts on specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical in the synthesis and maintenance of the cell wall, as well as in cell division .
Mode of Action
5-(phenoxymethyl)-3-phenyl-1H-pyrazole inhibits the biosynthesis of cell wall mucopeptide by binding to the PBPs . This disrupts the third and last stage of bacterial cell wall synthesis . The compound’s interaction with its targets leads to changes in the bacterial cell wall, making it unable to maintain its structure, which eventually leads to cell death .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, which is responsible for the production of the bacterial cell wall . By inhibiting this pathway, 5-(phenoxymethyl)-3-phenyl-1H-pyrazole prevents the formation of a functional cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetic properties of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole include its absorption, distribution, metabolism, and excretion (ADME). The compound has a bioavailability of 60% when administered orally . It is metabolized in the liver and has an elimination half-life of 30–60 minutes . The compound is excreted through the kidneys .
Result of Action
The result of the action of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally unstable, leading to cell lysis and death .
Action Environment
The action of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, certain meteorological conditions and land use types have been found to affect the concentrations of particulate matter, including PM2.5, in the atmosphere . These factors could potentially affect the dispersion and concentration of the compound in the environment, thereby influencing its efficacy and stability.
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFYRCBAZQCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

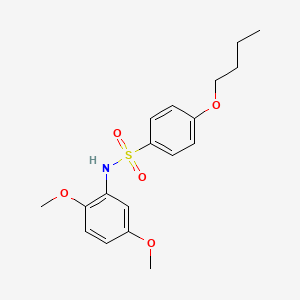
![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)

![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
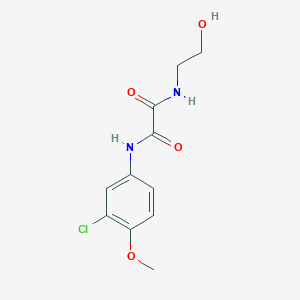
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
